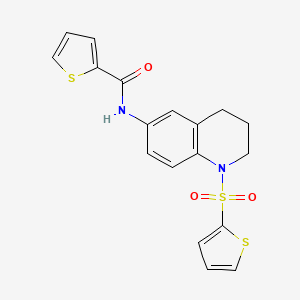

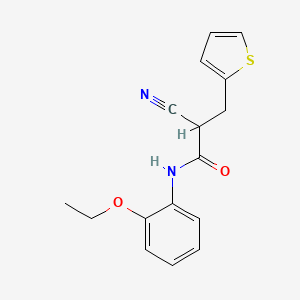

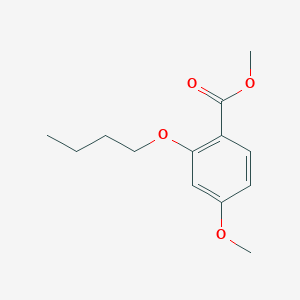

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in adjacent positions . It’s found in many commercially available drugs and is of significant importance due to its wide range of biological activities .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

Isoxazole synthesis often involves reactions such as (3 + 2) cycloaddition . The substitution of various groups on the isoxazole ring can impart different activities .Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of compounds related to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide involves innovative strategies to incorporate isoxazole and oxadiazole moieties, which are known for their potential biological activities. For example, compounds combining isoxazole with oxadiazole rings have been synthesized through a series of reactions, including condensation and cyclization processes. These syntheses aim to explore the compounds' catalytic, optical, and biological properties, demonstrating the versatility of oxadiazoles and isoxazoles in creating bioactive molecules (Bumagin et al., 2017).

Catalytic Applications

The palladium complexes formed from isoxazole-substituted oxadiazoles have shown high catalytic activity in Suzuki reactions, a type of cross-coupling reaction crucial in organic synthesis. This highlights the potential application of these compounds in facilitating the formation of biaryls, a fundamental structural unit in many pharmaceuticals and organic materials (Bumagin et al., 2017).

Optical Properties

Research into the optical properties of isoxazole-oxadiazole compounds reveals their potential in materials science, particularly in the development of optical materials with specific absorption and emission characteristics. These studies provide insights into the electronic structures and optical behaviors of these compounds, which could be beneficial in designing new materials for electronic and photonic applications (Mekkey et al., 2020).

Antimicrobial and Anti-inflammatory Activities

The antimicrobial properties of isoxazole-substituted oxadiazoles against various bacterial and fungal strains indicate their potential as lead compounds in developing new antimicrobials. Additionally, some derivatives have shown promising anti-inflammatory activities, suggesting their applicability in creating new anti-inflammatory agents (Marri et al., 2018; Rapolu et al., 2013).

Anticancer Activities

The evaluation of isoxazole-oxadiazole derivatives for anticancer activity has identified several compounds with potent effects against various cancer cell lines, including breast, lung, and prostate cancer cells. These findings underscore the potential of these compounds in anticancer drug discovery, providing a foundation for further research into their mechanisms of action and therapeutic efficacy (Yakantham et al., 2019).

Safety And Hazards

The safety and hazards associated with isoxazole compounds can vary widely depending on the specific compound. General safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

properties

IUPAC Name |

3,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O5/c1-20-9-5-8(6-10(7-9)21-2)12(19)16-14-18-17-13(22-14)11-3-4-15-23-11/h3-7H,1-2H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOAJDIHNVKGTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2626310.png)

![4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2626315.png)

![ethyl 4-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)piperidine-1-carboxylate](/img/structure/B2626320.png)

![(3-(dimethylamino)phenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2626326.png)